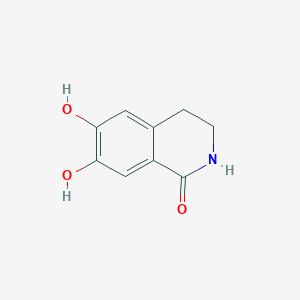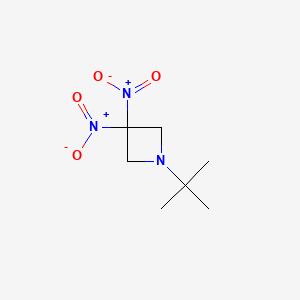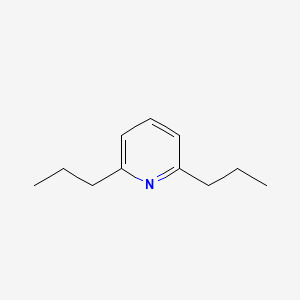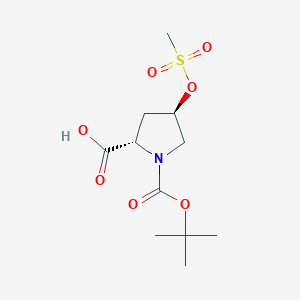
2-Hex-1-ynyl-benzaldehyde
Overview
Description
2-Hex-1-ynyl-benzaldehyde is an organic compound with the molecular formula C13H14O It is a derivative of benzaldehyde, where the benzene ring is substituted with a hex-1-ynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-1-ynyl-benzaldehyde typically involves a two-step, one-pot reduction and cross-coupling procedure. The process begins with the formation of a stable aluminum hemiaminal intermediate, which protects the latent aldehyde group. This intermediate is then subjected to cross-coupling with organometallic reagents, such as organolithium compounds, to introduce the hex-1-ynyl group onto the benzaldehyde core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hex-1-ynyl-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hex-1-ynyl group can participate in substitution reactions, leading to the formation of various substituted benzaldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents under palladium-catalyzed conditions.
Major Products Formed
Oxidation: Formation of 2-Hex-1-ynyl-benzoic acid.
Reduction: Formation of 2-Hex-1-ynyl-benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nature of the substituent introduced.
Scientific Research Applications
2-Hex-1-ynyl-benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hex-1-ynyl-benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the hex-1-ynyl group can undergo various transformations, contributing to the compound’s reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the hex-1-ynyl group.
2-Hex-1-ynyl-toluene: Similar structure but with a methyl group instead of an aldehyde group.
2-Hex-1-ynyl-phenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Hex-1-ynyl-benzaldehyde is unique due to the presence of both an aldehyde group and a hex-1-ynyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
2-hex-1-ynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETDVTPMFRPTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446782 | |
| Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106824-45-7 | |
| Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















